1-(3-Chlorophenyl)piperazine dihydrobromide
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Overview
Description
1-(3-Chlorophenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H15Br2ClN2. It is a derivative of piperazine, where a 3-chlorophenyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)piperazine dihydrobromide typically involves the reaction of 3-chloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. For example, the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific temperature conditions can yield high-purity products suitable for industrial applications .
Chemical Reactions Analysis
1-(3-Chlorophenyl)piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chlorophenyl)piperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter receptors, particularly serotonin receptors.
Medicine: It serves as a reference compound in pharmacological studies and is a metabolite of certain antidepressant medications like trazodone and nefazodone
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperazine dihydrobromide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2C serotonin receptor, modulating the activity of serotonin and influencing various physiological and behavioral responses. This interaction is crucial in understanding its effects on mood, appetite, and other central nervous system functions .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine dihydrobromide can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
These compounds share a similar piperazine core structure but differ in the position and type of substituents on the phenyl ring. The unique positioning of the chlorine atom in this compound contributes to its distinct pharmacological profile and specific receptor interactions .
Properties
Molecular Formula |
C10H15Br2ClN2 |
---|---|
Molecular Weight |
358.50 g/mol |
IUPAC Name |
1-(3-chlorophenyl)piperazine;dihydrobromide |
InChI |
InChI=1S/C10H13ClN2.2BrH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H |
InChI Key |
KCWAFUCNGJLPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Br.Br |
Origin of Product |
United States |
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